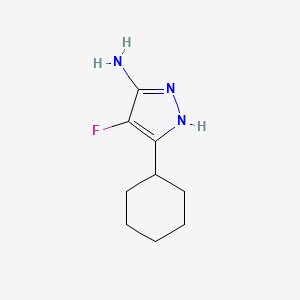
3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 5-position of the pyrazole ring. The unique structural attributes of this compound make it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be performed using various catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with enzymes and proteins, influencing their activity and function . These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
5-Fluoro-1H-pyrazol-3-amine: A compound with a fluorine atom and amine group at different positions on the pyrazole ring.
Uniqueness
3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H14FN3 |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
5-cyclohexyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H14FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h6H,1-5H2,(H3,11,12,13) |
InChI Key |
XIYRVDKVKVKVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
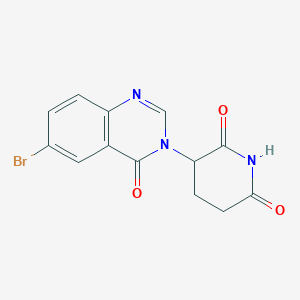

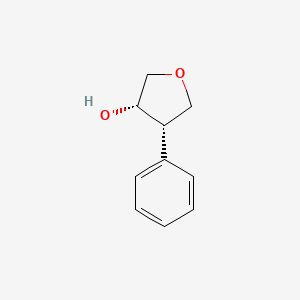
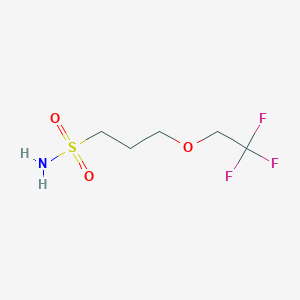
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
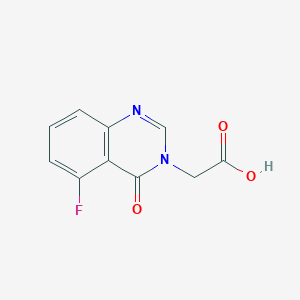
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
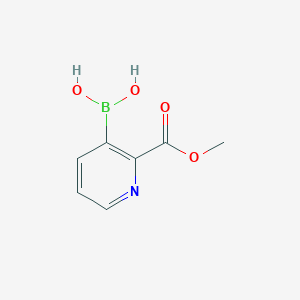
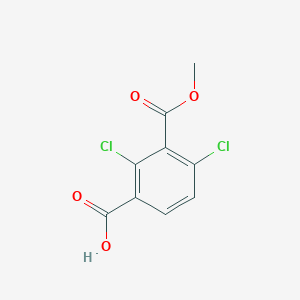
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
